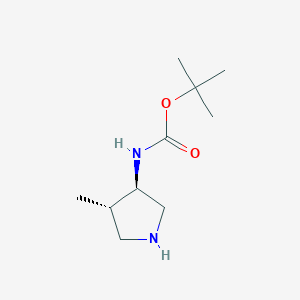

tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKITXDSDJGOXPN-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@@H]1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107610-73-1 | |

| Record name | rac-tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ring Formation and Carbamate Installation

A common method involves the synthesis of the pyrrolidine core through cyclization reactions. For example, N-Boc-D-Serine serves as a starting material in a condensation reaction with benzylamine to form a key intermediate, which is subsequently alkylated and deprotected to yield the target compound. This route emphasizes the use of phase-transfer catalysis (PTC) for alkylation steps, ensuring regioselectivity and minimizing racemization.

Reaction Scheme:

-

Condensation of N-Boc-D-Serine with benzylamine to form (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-t-butyl carbamate.

-

Phase-transfer alkylation using methyl sulfate and tetrabutylammonium bromide to introduce the methoxy group.

Detailed Preparation Methods

Hydrogenation-Based Synthesis

A patented method detailed in CN102020589B employs hydrogenation to remove protecting groups and refine the pyrrolidine structure:

Procedure:

-

Starting Material : (3S,4S)-1-benzyloxycarbonyl-3-(tert-butoxycarbonyl)amino-4-(phenylsulfanil)methylpyrrolidine.

-

Catalyst : Raney nickel (R100) in ethanol under hydrogen atmosphere.

-

Conditions : 50°C for 18 hours, followed by palladium-carbon catalyzed hydrogenation at room temperature.

Key Data Table:

| Parameter | Value |

|---|---|

| Starting Material | 7.97 g (18.01 mmol) |

| Solvent | Ethanol (150 mL) |

| Catalyst | Raney nickel (50 mL) |

| Reaction Time | 18 hours (first stage) |

| Final Yield | 72.1% |

This method highlights the importance of sequential hydrogenation to remove both benzyloxycarbonyl and sulfanyl groups while retaining the tert-butyl carbamate moiety.

Phase-Transfer Alkylation Approach

The same patent outlines a scalable PTC method for introducing the methoxy group:

Procedure:

-

Reactants : (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-t-butyl carbamate (57.0 g), methyl sulfate (73–109.5 g).

-

Catalyst : Tetrabutylammonium bromide (1.5–6.0 g).

-

Conditions : Ethyl acetate solvent, 0–20°C, 50% KOH solution.

Optimization Insights:

-

Higher catalyst loading (6.0 g) and methyl sulfate excess (109.5 g) improve yield to 97%.

-

Temperature control (<10°C) minimizes side reactions.

Stereochemical Control and Purity Analysis

The (3R,4S) configuration is achieved through chiral starting materials and stereospecific reactions . For instance, N-Boc-D-Serine ensures the R-configuration at the 3-position, while the 4S methyl group is introduced via alkylation.

Analytical Validation:

-

1H-NMR : Peaks at δ 1.45 (9H, s) confirm the tert-butyl group, while δ 0.97 (3H, d) verifies the methyl substituent.

-

IR Spectroscopy : Absorbance at 1678 cm⁻¹ corresponds to the carbamate carbonyl.

-

HPLC : Purity >98% achieved via hexane/ethyl acetate crystallization.

Comparative Evaluation of Methods

| Method | Yield | Key Advantage | Limitation |

|---|---|---|---|

| Hydrogenation | 72.1% | High stereochemical fidelity | Requires specialized catalysts |

| PTC Alkylation | 92–97% | Scalability and efficiency | Sensitive to moisture |

The PTC method is preferred for industrial-scale synthesis due to its higher yield and simpler workup, whereas hydrogenation remains valuable for lab-scale stereochemical refinement .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different carbamate derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, alcohols, and thiols under mild to moderate conditions.

Major Products Formed

Oxidation: Oxidized pyrrolidine derivatives.

Reduction: Alcohol derivatives of the pyrrolidine ring.

Substitution: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The applications of tert-butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate can be categorized into several key areas:

Organic Synthesis

This compound serves as a building block in the synthesis of complex organic molecules. It is utilized in various organic reactions due to its ability to participate in nucleophilic substitutions and other transformations.

Biochemical Probing

In biological research, this compound is investigated as a biochemical probe to study enzyme mechanisms and protein interactions. Its structural properties allow it to interact selectively with specific enzymes or receptors.

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties, particularly as a precursor in the synthesis of pharmaceutical compounds. Its role as an acetylcholinesterase (AChE) inhibitor is particularly relevant in neurodegenerative disease research, such as Alzheimer's disease .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials that possess specific functional properties. Its unique steric and electronic characteristics enhance its utility in various applications.

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound as an AChE inhibitor:

- Neurodegenerative Disease Research : The compound has shown promise in inhibiting AChE activity, which is crucial for neurotransmitter regulation. This property positions it as a potential therapeutic agent for conditions like Alzheimer's disease .

- Enzyme Interaction Studies : Investigations into the compound's interactions with various enzymes have revealed its potential to modulate metabolic pathways. This includes studies focusing on its effects on signaling cascades within cells.

Mechanism of Action

The mechanism of action of (3R,4S)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It may also interact with cellular receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Structural Analogues and Stereochemical Variations

The compound’s structural analogs differ in substituents, stereochemistry, or ring systems, leading to distinct physicochemical and biological properties. Key examples include:

Stereoisomers and Pyrrolidine Derivatives

tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate (CAS 127199-54-6) :

- This stereoisomer shares the same molecular formula (C₁₁H₂₀N₂O₂) and substituents but differs in the configuration at positions 3 and 4 (3S,4S vs. 3R,4S). Such stereochemical differences can alter binding affinities in chiral environments, as seen in enzyme inhibition studies .

- Similarity Score : 0.94 compared to the target compound .

tert-Butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate :

Fluorinated and Hydroxylated Derivatives

tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate (CAS 1932183-92-0) :

- Replaces the methyl group with fluorine. The electronegative fluorine atom increases polarity (molecular weight: 218.27 g/mol) and may modulate metabolic stability in vivo .

- Synthesis : Prepared via Pd-catalyzed coupling or fluorination protocols, differing from the alkylation methods used for the methyl analog .

tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride :

Physicochemical Properties

A comparative analysis of key properties is summarized below:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP<sup>a</sup> | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|---|

| tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate | C₁₁H₂₀N₂O₂ | 228.29 | 1.5 | ~10 (DMSO) | 4-methyl, Boc-protected |

| tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate | C₁₁H₂₀N₂O₂ | 228.29 | 1.5 | ~10 (DMSO) | Stereoisomer |

| tert-Butyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate | C₁₀H₁₉FN₂O₂ | 218.27 | 1.8 | ~15 (DMSO) | 4-fluoro |

| tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride | C₉H₁₉ClN₂O₃ | 238.71 | -0.3 | >50 (Water) | 4-hydroxy, HCl salt |

<sup>a</sup> Predicted using ChemAxon software.

Biological Activity

Overview

tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate is a compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its unique structural characteristics and potential biological activities. This compound features a pyrrolidine ring with a methyl substitution and a carbamate functional group, which contribute to its reactivity and interaction with biological systems.

- IUPAC Name : this compound

- Molecular Formula : C11H22N2O2

- CAS Number : 174727-01-6

- Molecular Weight : 214.31 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. It has been investigated for its potential role as a biochemical probe, aiding in the study of enzyme mechanisms and protein interactions. The compound can act as an inhibitor or activator depending on its structural modifications and the biological context in which it is used .

Enzyme Inhibition

Research has indicated that this compound may exhibit inhibitory effects on various enzymes, particularly those involved in metabolic pathways and signaling cascades. For instance, it has shown potential in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation, which is particularly relevant in neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar carbamate derivatives:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| tert-butyl methyl((3R,4S)-4-methylpyrrolidin-3-yl)carbamate | 174727-01-6 | Potential AChE inhibitor |

| tert-butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate | 1033718-91-0 | Investigated for anti-inflammatory properties |

| tert-butyl ((3R,4S)-4-amino-tetrahydrofuran-3-yl)carbamate | 1628794-75-1 | Explored for its role in metabolic enzyme modulation |

Q & A

Q. Basic

- NMR Spectroscopy : Coupling constants () between protons on C3 and C4 of the pyrrolidine ring provide stereochemical clues. For instance, transannular coupling in the (3R,4S) diastereomer may result in distinct splitting patterns .

- X-ray Crystallography : Single-crystal analysis using programs like SHELXL or ORTEP-3 can definitively assign the absolute configuration. This requires growing high-quality crystals, often via slow evaporation of a solvent mixture .

What computational tools predict the physicochemical properties of this compound?

Q. Advanced

- LogD/pKa Calculations : Software like ACD/Labs or MarvinSuite estimates LogD (0.15 at pH 7.4) and acid dissociation constants (pKa ~13.7), critical for understanding solubility and ionization in biological assays .

- Molecular Dynamics (MD) Simulations : Tools like GROMACS model the compound’s conformational flexibility, aiding in docking studies or rational drug design targeting pyrrolidine-binding enzymes .

How can reaction conditions be optimized to minimize stereoisomer formation?

Q. Advanced

- Catalytic Systems : Use chiral catalysts (e.g., Pd(PPh₃)₂Cl₂/CuI in Sonogashira couplings) to enhance stereoselectivity, as demonstrated in analogous pyrimidine-carbamate syntheses .

- Temperature Control : Lower reaction temperatures (e.g., 0–20°C) reduce racemization during Boc protection.

- In-line Monitoring : Techniques like HPLC or inline IR spectroscopy track stereoisomer ratios in real time, enabling rapid adjustments .

What safety protocols are recommended for handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash immediately with water; consult a physician if irritation persists .

How does the tert-butyl carbamate group influence the compound’s stability under acidic conditions?

Q. Advanced

- Acid Sensitivity : The Boc group is cleaved under strong acidic conditions (e.g., TFA/DCM), releasing the free amine. Stability tests (TGA/DSC) show decomposition onset at ~150°C, suggesting compatibility with mild reaction conditions .

- Protection Strategy : The Boc group enhances solubility in organic solvents, facilitating purification while protecting the amine during multi-step syntheses .

What analytical techniques validate purity and structural integrity post-synthesis?

Q. Basic

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with mass spectrometry confirms purity (>97%) and molecular weight (296.79 g/mol) .

- Chiral Chromatography : Columns like Chiralpak AD-H resolve enantiomers, ensuring stereochemical homogeneity .

What are the challenges in scaling up the synthesis of this compound?

Q. Advanced

- Catalyst Loading : Reducing Pd/Cu catalyst quantities (e.g., from 5 mol% to 1 mol%) while maintaining yield requires careful optimization to avoid side reactions .

- Purification Scalability : Transitioning from column chromatography to recrystallization or continuous flow systems improves efficiency for gram-scale production .

How does the methyl group at C4 affect the compound’s conformational dynamics?

Q. Advanced

- Steric Effects : The 4-methyl group restricts pyrrolidine ring puckering, favoring specific conformers. This is validated by NOESY NMR, showing proximity between C4-methyl and C3 protons .

- Impact on Bioactivity : Restricted conformations may enhance binding affinity to targets like proteases or GPCRs, though structure-activity relationship (SAR) studies are needed .

What strategies mitigate decomposition during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.